molecular formula C8H9BrINO B1384008 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine CAS No. 2140326-81-2

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine

Cat. No. B1384008
M. Wt: 341.97 g/mol
InChI Key: VKJMGLVLANBBMN-UHFFFAOYSA-N
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Description

“3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine” is a chemical compound with the molecular formula C8H9BrINO. It has a molecular weight of 341.97 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine” is 1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine” is a solid at room temperature . It has a molecular weight of 341.97 .

Scientific Research Applications

Antioxidant Properties

  • A study focused on the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which includes derivatives of 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine. These compounds demonstrated significant antioxidant properties, with some being the most effective phenolic chain-breaking antioxidants reported to date (Wijtmans et al., 2004).

Synthesis and Structural Analysis

  • Another research paper detailed the enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. This study contributes to the understanding of the structure and potential applications of these compounds in various fields (Pomarański et al., 2016).

Applications in Medicinal Chemistry

  • Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine, revealed their potential as antiviral agents, particularly against retroviruses. This highlights the significance of such compounds in the development of new antiviral drugs (Hocková et al., 2003).

Hydrogen Bonding Studies

  • A study on the structural and spectroscopic evidence of hydrogen bonding in derivatives of 3-bromo-5-hydroxy-2,6-dimethylpyridine provided insights into the molecular interactions and stability of these compounds, which is crucial for their practical applications in various scientific fields (Hanuza et al., 1997).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-3-iodo-2-methoxy-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJMGLVLANBBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine
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Reactant of Route 6
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